5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene is a complex organic compound notable for its unique molecular structure and potential applications in various scientific fields. This compound features multiple functional groups, including difluoromethyl and ethenyl moieties, which contribute to its chemical properties and reactivity.
The compound is synthesized through advanced organic chemistry techniques, primarily involving palladium-catalyzed reactions. It has been referenced in various scientific literature related to organic synthesis and material science.
This compound falls under the category of fluorinated organic compounds and aromatic hydrocarbons. Its structure includes both aliphatic (but-3-en-1-yl) and aromatic (difluorobenzene) components, making it relevant in studies of both organic synthesis and materials chemistry.
The synthesis of 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl halides and alkenes or alkynes.
The molecular structure of 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene can be represented by the following data:
Property | Data |
---|---|
CAS Number | 797047-49-5 |
Molecular Formula | C17H10F4 |
Molecular Weight | 290.25 g/mol |
IUPAC Name | 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene |
InChI Key | UQIOBCSJRNIBML-UHFFFAOYSA-N |
Canonical SMILES | C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C(F)F)F |
The compound exhibits a complex arrangement of bonds that includes multiple fluorine substituents, enhancing its reactivity and stability in various chemical environments.
5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, affecting both yield and product purity.
The mechanism of action for 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene involves its interaction with biological targets through specific molecular pathways:
The physical properties of 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene include:
Key chemical properties include:
Relevant analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to characterize this compound during synthesis and purification processes .
5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene has several scientific applications:
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 37658-95-0
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6